molecular formula C22H19ClF2N2O3S B2777204 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 451483-92-4

5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B2777204
CAS No.: 451483-92-4
M. Wt: 464.91
InChI Key: KEBIABWQLAYKBU-UHFFFAOYSA-N
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Description

5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a complex organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with fluorine atoms and sulfonamide groups, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and receptors.

    Biological Research: It is used as a tool compound to study the biological pathways involving sulfonamide and fluorinated benzamide derivatives.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with 3-fluoro-4-methylaniline to yield 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide.

  • Introduction of the Sulfonamide Group: : The next step involves the introduction of the sulfonamide group. This is typically done by reacting the intermediate with 4-chlorophenethylamine and a sulfonyl chloride derivative under basic conditions to form the desired sulfonamide.

  • Final Assembly: : The final step involves coupling the sulfonamide intermediate with the benzamide core under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce amines.

Mechanism of Action

The mechanism of action of 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorine atoms enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
  • N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Uniqueness

Compared to similar compounds, 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide stands out due to its dual fluorination and the presence of both sulfonamide and benzamide groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)ethylsulfamoyl]-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N2O3S/c1-14-2-7-17(12-21(14)25)27-22(28)19-13-18(8-9-20(19)24)31(29,30)26-11-10-15-3-5-16(23)6-4-15/h2-9,12-13,26H,10-11H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIABWQLAYKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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